molecular formula C22H15FN4O3S B2566947 (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 900005-83-6

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No. B2566947
CAS RN: 900005-83-6
M. Wt: 434.45
InChI Key: ZTRSNDOTTSOMIW-IZZDOVSWSA-N
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Description

Thiazole is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, which is a significant platform in a number of medicinally relevant molecules . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

A unified approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

The thiazole ring is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions .

Scientific Research Applications

Anticancer Applications

This compound is part of a series of 2-anilinonicotinyl-linked acrylamide conjugates designed and synthesized for their cytotoxic activity against various human cancer cell lines. Specifically, it has shown promising cytotoxicity against the A549 human lung adenocarcinoma epithelial cell line. Studies revealed that it induces cell-cycle effects in the G2/M phase followed by caspase-3 activation and apoptotic cell death. Molecular docking studies indicated efficient interaction and binding in the active site of tubulin, highlighting its potential as an anticancer agent, particularly as a tubulin polymerization inhibitor (Kamal et al., 2014).

Molecular Imaging and Diagnostic Applications

While not directly related to the exact chemical structure , related compounds, specifically acrylamido-quinazolines substituted at the 6-position, have been developed for irreversible binding to the intracellular ATP binding domain of the epidermal growth factor receptor (EGFR). These developments provide a groundwork for the application of similar compounds in molecular imaging and diagnostic, particularly in identifying and targeting specific receptors associated with cancer and other diseases. For example, a general route was developed for preparing 6-substituted-4-anilinoquinazolines for evaluation as EGFR targeting agents with PET imaging, underscoring the potential of similar compounds in diagnostic imaging and targeted therapy (Vasdev et al., 2004).

Biochemical Research and Enzyme Detection

Another research application of related acrylamide compounds includes the use of polyacrylamide gels containing novel mixed disulfide compounds for detecting enzymes that catalyze thiol-producing reactions. This method involves synthesizing specific acrylamide derivatives that, upon reaction with thiol reagents, develop an intense yellow color, enabling the rapid and sensitive detection of enzyme activity. This application is particularly relevant in biochemical research for understanding enzyme mechanisms and for diagnostic purposes in identifying specific enzyme activities associated with various health conditions (Harris & Wilson, 1983).

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Future Directions

Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O3S/c23-16-7-10-19-20(13-16)31-22(25-19)26(14-17-3-1-2-12-24-17)21(28)11-6-15-4-8-18(9-5-15)27(29)30/h1-13H,14H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRSNDOTTSOMIW-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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